molecular formula C11H13FO B8357371 3-Butyl-5-fluorobenzaldehyde

3-Butyl-5-fluorobenzaldehyde

Cat. No. B8357371
M. Wt: 180.22 g/mol
InChI Key: KBLNUXNRFFBULD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07745438B2

Procedure details

Add butylzinc bromide (49.3 mL, 24.6 mmol, 0.5 M in THF) followed by Pd(dppf)2Cl2 dichloromethane complex (1.01 g, 1.23 mmol) to a solution of 3-bromo-5-fluorobenzaldehyde (5.00 g, 24.6 mmol) in tetrahydrofuran (123.1 mL). Stir at room temperature in a sealed vessel flushed with nitrogen for 18 hours. Add saturated aqueous ammonium chloride (125 mL). Separate the layers and extract the aqueous layer with ethyl acetate (1×300 mL). Wash combined organic layers with saturated aqueous sodium chloride, dry over magnesium sulfate and concentrate under reduced pressure. Subject residue to silica gel chromatography, eluting with 0-10% ethyl acetate in hexanes to provide the title compound (3.43 g, 77.3%).
Quantity
49.3 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
123.1 mL
Type
solvent
Reaction Step Three
Yield
77.3%

Identifiers

REACTION_CXSMILES
[Br-].[CH2:2]([Zn+])[CH2:3][CH2:4][CH3:5].Br[C:8]1[CH:9]=[C:10]([CH:13]=[C:14]([F:16])[CH:15]=1)[CH:11]=[O:12]>O1CCCC1>[CH2:2]([C:8]1[CH:9]=[C:10]([CH:13]=[C:14]([F:16])[CH:15]=1)[CH:11]=[O:12])[CH2:3][CH2:4][CH3:5] |f:0.1|

Inputs

Step One
Name
Quantity
49.3 mL
Type
reactant
Smiles
[Br-].C(CCC)[Zn+]
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=C(C1)F
Step Three
Name
Quantity
123.1 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir at room temperature in a sealed vessel
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flushed with nitrogen for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
Separate the layers
EXTRACTION
Type
EXTRACTION
Details
extract the aqueous layer with ethyl acetate (1×300 mL)
WASH
Type
WASH
Details
Wash
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure
WASH
Type
WASH
Details
Subject residue to silica gel chromatography, eluting with 0-10% ethyl acetate in hexanes

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C=1C=C(C=O)C=C(C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.43 g
YIELD: PERCENTYIELD 77.3%
YIELD: CALCULATEDPERCENTYIELD 77.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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